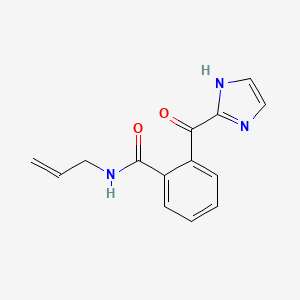![molecular formula C18H24FN3O3 B12950623 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12950623.png)
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method includes the I2-mediated oxidative annulation of readily available substrates in the presence of sodium acetate (NaOAc), which efficiently produces a variety of imidazo[1,5-a]pyrazine derivatives in a one-pot manner .
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyrazine derivatives often involve large-scale cyclocondensation and cycloaddition reactions. These methods are designed to be operationally simple and scalable, allowing for the efficient production of these compounds on a gram scale .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine (I2), sodium acetate (NaOAc), and various alkylamines . The reactions are typically carried out under oxidative conditions, often in a one-pot manner to enhance efficiency .
Major Products
The major products formed from these reactions are various imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,5-a]pyrazine derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been found to induce clustering of viral nucleoproteins, demonstrating potent anti-influenza activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Acts as a versatile scaffold in organic synthesis and drug development.
Imidazo[1,5-a]pyridine: Significant structural component of many agrochemicals and pharmaceuticals.
Pyrrolo[1,2-a]pyrazine: Prepared using transition-metal-free strategies and has various biological applications.
Uniqueness
Imidazo[1,5-a]pyrazine derivatives are unique due to their specific structural properties, which allow for a wide range of chemical reactions and applications. Their ability to undergo efficient one-pot synthesis and their versatility in functionalization make them valuable in both research and industrial settings .
Properties
Molecular Formula |
C18H24FN3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-fluoro-3-methylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H24FN3O3/c1-12-9-13(5-6-15(12)19)22-11-14-10-20(7-8-21(14)16(22)23)17(24)25-18(2,3)4/h5-6,9,14H,7-8,10-11H2,1-4H3 |
InChI Key |
IAVANWZNIDYIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC3CN(CCN3C2=O)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)





![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)

![N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)




![4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12950620.png)
